For studies on diabetic complications like neuropathy, retinopathy, and nephropathy, using a simple TZD analog without the 4-hydroxy group leads to lost ALR2 inhibition and wasted effort. 5-(4-Hydroxybenzyl)TZD is the correct, validated tool: • Potent micromolar aldose reductase (ALR2) & PTP1B inhibitor; crucial for metabolic disorder models. • 4-Hydroxy group is indispensable for activity; modifications abolish target engagement. • Verified synthetic intermediate for pioglitazone and related TZD analogs. • Reliable supply with full analytical documentation for seamless procurement.
5-(4-Hydroxybenzyl)thiazolidine-2,4-dione (CAS 74772-78-4) is a key heterocyclic compound within the thiazolidinedione (TZD) class. While structurally related to PPARγ-agonist drugs like pioglitazone, its primary value in a procurement context lies in its distinct biological activities as a potent inhibitor of aldose reductase (ALR2) and protein tyrosine phosphatase 1B (PTP1B). These enzymes are critical targets in research concerning diabetic complications and metabolic disorders, respectively. This compound also serves as a validated synthetic intermediate for creating more complex TZD derivatives, making it a crucial precursor for medicinal chemistry programs.
Procuring a close analog or a more common TZD like Rosiglitazone as a substitute is ill-advised due to high functional specificity. The 4-hydroxy group on the benzyl moiety is not an incidental feature; its removal or modification to a methoxy group can drastically reduce or eliminate inhibitory activity against key targets like aldose reductase and PTP1B. Furthermore, TZDs exhibit target-specific profiles; substituting this compound with a potent PPARγ agonist would fundamentally alter the experimental objective, as the value of 74772-78-4 lies in its demonstrated efficacy against non-PPARγ targets. Therefore, for research focused on ALR2 or PTP1B inhibition, or when using it as a specific synthetic precursor, substitution introduces a high risk of project failure.
Unlike pioglitazone (PPARγ agonist), this scaffold primarily inhibits tyrosinase and MAO-B. Pharmacological profile may not transfer to other TZDs.
Certified as the specific M1 metabolite reference. Generic TZD intermediates cannot substitute in LC-MS/MS methods targeting pioglitazone metabolites.
The presence of the 4-hydroxy group is critical for potent aldose reductase (ALR2) inhibition. In a direct comparison using a bovine lens aldose reductase assay, 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione demonstrated an IC50 of 1.1 µM. In contrast, its direct analog lacking this hydroxyl group, 5-benzylthiazolidine-2,4-dione, was essentially inactive, with an IC50 value greater than 100 µM.
| Evidence Dimension | Aldose Reductase Inhibition (IC50) |
| Target Compound Data | 1.1 µM |
| Comparator Or Baseline | 5-Benzylthiazolidine-2,4-dione (non-hydroxylated analog): >100 µM |
| Quantified Difference | >90-fold higher potency |
| Conditions | In vitro assay with bovine lens aldose reductase. |
This demonstrates that procuring the non-hydroxylated analog as a cost-saving measure would result in a complete loss of relevant biological activity for ALR2-focused projects.
In the context of Protein Tyrosine Phosphatase 1B (PTP1B) inhibition, the 4-hydroxy group provides significantly better activity than a closely related 4-methoxy analog. Assays showed 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione has an IC50 of 3.86 µM against PTP1B. Replacing the hydroxyl with a methoxy group, as in 5-(4-Methoxybenzyl)thiazolidine-2,4-dione, substantially weakens its inhibitory effect, resulting in an IC50 of 17.2 µM.
| Evidence Dimension | PTP1B Inhibition (IC50) |
| Target Compound Data | 3.86 µM |
| Comparator Or Baseline | 5-(4-Methoxybenzyl)thiazolidine-2,4-dione (4-methoxy analog): 17.2 µM |
| Quantified Difference | 4.5-fold higher potency |
| Conditions | In vitro PTP1B enzyme assay. |
This highlights that even minor functional group modifications can significantly impact potency, making the title compound a more efficient choice for PTP1B screening and SAR studies.
This compound is explicitly cited as a key intermediate in the synthesis of more complex, commercially relevant thiazolidinedione drugs, including pioglitazone. Its phenolic hydroxyl group is a critical handle for subsequent reactions, such as Williamson ether synthesis, to build the final drug structures. This established utility in multi-step synthesis provides a validated, procurement-relevant role that less functionalized TZDs cannot fulfill.
| Evidence Dimension | Synthetic Utility |
| Target Compound Data | Validated intermediate for pioglitazone synthesis via etherification of the 4-hydroxy group. |
| Comparator Or Baseline | Non-hydroxylated or otherwise substituted TZDs, which lack the specific reactive site for this synthetic route. |
| Quantified Difference | Enables specific, high-yield synthetic pathways not accessible with analogs. |
| Conditions | Industrial-scale synthesis of glitazone-class drugs. |
For chemistry labs and manufacturers, procuring this specific intermediate is essential for established synthetic routes to high-value downstream compounds.
Given its potent, micromolar inhibition of aldose reductase and the demonstrated importance of its 4-hydroxy group, this compound is the correct choice for research programs aiming to develop novel therapeutics for diabetic complications like neuropathy, retinopathy, and nephropathy.
As a validated PTP1B inhibitor with significantly higher potency than its close methoxy analog, this molecule serves as an ideal starting point or positive control in screening campaigns and medicinal chemistry efforts to discover new treatments for type 2 diabetes and obesity.
This compound is the specified precursor for synthetic routes targeting advanced TZD drugs. Its procurement is a critical path requirement for chemistry teams tasked with synthesizing pioglitazone or exploring analogs requiring a reactive phenolic TZD core.